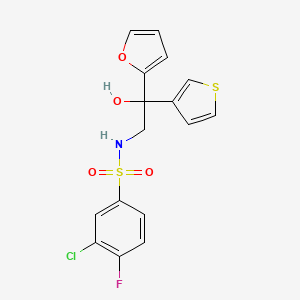![molecular formula C25H24N4O4S2 B2886535 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-65-9](/img/structure/B2886535.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C25H24N4O4S2 and its molecular weight is 508.61. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide”, also known as “N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells. Studies have indicated that derivatives of benzohydrazide can be effective against various cancer cell lines, making this compound a promising candidate for further investigation in oncology .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogenic microorganisms. Research has demonstrated that benzothiazole derivatives, in particular, have potent activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Agents
In the field of neuroprotection, this compound has been studied for its potential to protect neurons from oxidative stress and neuroinflammation. The tetrahydroisoquinoline moiety is known for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.
Photocatalytic Applications
The compound’s unique chemical structure makes it a candidate for photocatalytic applications. It can be used in the development of photocatalysts for environmental cleanup, such as the degradation of pollutants in water and air. The presence of the benzothiazole and sulfonyl groups enhances its ability to absorb light and generate reactive oxygen species, which are crucial for photocatalytic processes .
Fluorescent Probes
Due to its unique chemical structure, the compound can be used in the development of fluorescent probes for bioimaging. The benzothiazole moiety is known for its fluorescent properties, which can be exploited to create probes that help visualize biological processes in real-time. This application is particularly useful in cellular and molecular biology research.
Source on anticancer research. Source on antimicrobial activity. Source on neuroprotective agents. Source on photocatalytic applications. : Source on anti-inflammatory agents. : Source on antioxidant properties. : Source on enzyme inhibition studies. : Source on fluorescent probes.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-21-8-5-9-22-23(21)26-25(34-22)28-27-24(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-3-4-7-19(17)16-29/h3-13H,2,14-16H2,1H3,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKVIYADGVINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)
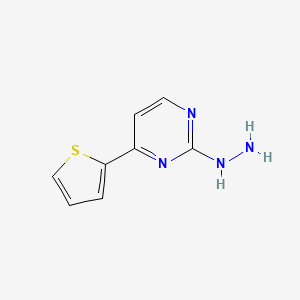

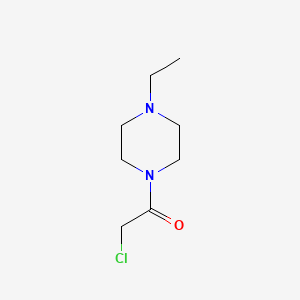
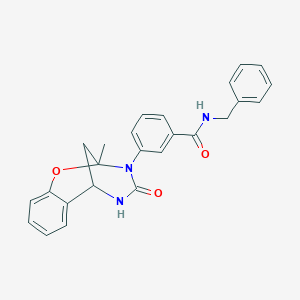
![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)
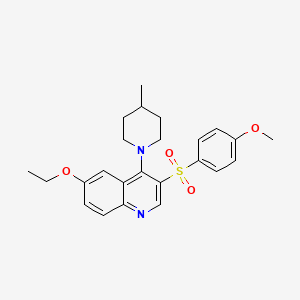
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)
